1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol
Description
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol is a pyrazole-derived alcohol with the molecular formula C₈H₁₄N₂O and a molecular weight of 154.21 g/mol . Its CAS registry number is 1007504-64-4, and it is typically available at 95% purity . Structurally, it features a pyrazole ring substituted with ethyl and methyl groups at the 1- and 3-positions, respectively, and a propanol chain at the 4-position. Pyrazole derivatives are widely studied for their applications in pharmaceuticals and agrochemicals due to their versatile reactivity and bioactivity .
Properties
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-4-9(12)8-6-11(5-2)10-7(8)3/h6,9,12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLAKWJCCNZRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(N=C1C)CC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-one
The ketone precursor is synthesized via Friedel-Crafts acylation or directed lithiation. For example, treating 1-ethyl-3-methylpyrazole with n-butyllithium generates a lithiated intermediate at C4, which reacts with propionyl chloride to yield the ketone.
Reaction Conditions:
Enantioselective Reduction
The ketone undergoes asymmetric reduction using a Corey-Bakshi-Shibata (CBS) catalyst or Ru-(S)-BINAP complexes. The CBS reduction with borane-dimethylsulfide achieves >90% enantiomeric excess (ee).
Optimization Data:
| Parameter | Value |
|---|---|
| Catalyst | (S)-CBS (10 mol%) |
| Reducing Agent | BH₃·SMe₂ (1.5 equiv) |
| Temperature | -20°C |
| Yield | 85% |
| ee | 92% |
Suzuki-Miyaura Cross-Coupling
Boronic Ester Preparation
4-Bromo-1-ethyl-3-methylpyrazole reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ to form the boronic ester.
Key Steps:
Coupling with 3-Bromopropanol
The boronic ester couples with 3-bromopropanol using Pd(PPh₃)₄ and K₂CO₃ in a toluene/water mixture.
Reaction Metrics:
| Condition | Detail |
|---|---|
| Catalyst Loading | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2 equiv) |
| Solvent | Toluene/H₂O (4:1) |
| Temperature | 90°C, 8 h |
| Yield | 76% |
Hydroboration-Oxidation of Alkenes
Alkene Synthesis via Wittig Reaction
4-Formyl-1-ethyl-3-methylpyrazole reacts with ethylidenetriphenylphosphorane to form the α,β-unsaturated alkene.
Anti-Markovnikov Hydroboration
The alkene undergoes hydroboration with 9-BBN followed by oxidation with H₂O₂/NaOH to yield the primary alcohol.
| Step | Parameters |
|---|---|
| Hydroboration | 9-BBN (1.1 equiv), THF, 0°C |
| Oxidation | H₂O₂ (30%), NaOH (1M) |
| Overall Yield | 65% |
Nucleophilic Substitution with Protected Alcohols
Synthesis of 4-Chloropyrazole Intermediate
1-Ethyl-3-methylpyrazole is chlorinated at C4 using N-chlorosuccinimide (NCS) under radical conditions.
Chlorination Data:
| Parameter | Value |
|---|---|
| Chlorinating Agent | NCS (1.2 equiv) |
| Initiator | AIBN (0.1 equiv) |
| Solvent | CCl₄, 70°C, 6 h |
| Yield | 58% |
Displacement with Propanol Derivative
The chloride reacts with sodium propoxide in dimethylacetamide (DMAc) at 120°C for 24 h.
| Condition | Result |
|---|---|
| Nucleophile | NaOCH₂CH₂CH₂OH (3 equiv) |
| Solvent | DMAc |
| Yield | 42% |
Cyclocondensation of Hydrazines with Diketones
Diketone Synthesis
Ethyl 3-oxopentanoate is prepared via Claisen condensation of ethyl acetate and propanoyl chloride.
Condensation Metrics:
| Parameter | Detail |
|---|---|
| Base | NaH (2 equiv) |
| Solvent | THF, 0°C → RT |
| Yield | 74% |
Pyrazole Ring Formation
The diketone reacts with 1-ethylhydrazine in ethanol under reflux to form the pyrazole core.
| Variable | Value |
|---|---|
| Hydrazine | 1-Ethylhydrazine (1.5 equiv) |
| Temperature | 80°C, 12 h |
| Yield | 67% |
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Asymmetric Reduction | 85 | 92 | Moderate | High |
| Suzuki Coupling | 76 | N/A | High | Moderate |
| Hydroboration | 65 | N/A | Low | Low |
| Nucleophilic Sub. | 42 | N/A | Moderate | Low |
| Cyclocondensation | 67 | N/A | High | High |
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, hydroxides, and amines under various conditions depending on the desired product.
Major Products Formed:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated compounds, hydroxylated compounds, and amine derivatives.
Scientific Research Applications
Drug Development
One of the primary applications of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol is in medicinal chemistry. The compound serves as a scaffold for the development of novel pharmaceuticals. Its pyrazole moiety is known for exhibiting anti-inflammatory and analgesic properties, which can be leveraged in designing new pain relief medications.
Case Study: Anti-inflammatory Activity
Research has shown that derivatives of pyrazole compounds can inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process. A study demonstrated that modifying the side chains on the pyrazole ring can enhance the anti-inflammatory efficacy of these compounds . The specific structure of this compound allows for further exploration into its potential as a COX inhibitor.
Pesticide Development
In agricultural applications, this compound has been investigated for its potential use as a pesticide or herbicide. Its unique structure may allow it to interact with biological systems in ways that can inhibit pests or weeds without harming crops.
Case Study: Herbicidal Activity
A study focusing on pyrazole derivatives found that certain compounds exhibited selective herbicidal activity against specific weed species while being safe for crops . This selectivity is crucial in developing environmentally friendly agricultural chemicals that reduce reliance on broad-spectrum herbicides.
Polymer Chemistry
Another promising application of this compound is in materials science, particularly in polymer chemistry. The compound can act as a monomer or cross-linking agent in the synthesis of new polymers with desirable mechanical and thermal properties.
Case Study: Polymer Synthesis
Research indicates that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical strength . This property is particularly beneficial in creating materials for high-performance applications, such as aerospace and automotive industries.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in various biochemical processes . It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
The structural and functional diversity of pyrazole derivatives allows for extensive comparisons. Below is a detailed analysis of compounds closely related to 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol:
Structural Analogues
| Compound Name | Molecular Formula | Molecular Weight | CAS No. | Key Structural Differences | Purity |
|---|---|---|---|---|---|
| This compound | C₈H₁₄N₂O | 154.21 | 1007504-64-4 | Reference compound | 95% |
| 1-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol | C₈H₁₄N₂O | 154.21 | 1007504-64-4 | Lacks 3-methyl group on pyrazole ring | 95% |
| 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol | C₈H₁₁F₃N₂O | 208.18 | 1174851-04-7 | Trifluoroethyl group replaces propanol | 95% |
| 3-(4-Chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol | Not provided | Not provided | Not provided | Chlorine substituent at pyrazole 4-position | 95% |
| 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine | C₇H₁₃N₃ | 139.20 | 848436-19-1 | Methanamine group instead of propanol | 95% |
Key Observations :
- Fluorine Substitution : The trifluoroethyl derivative (C₈H₁₁F₃N₂O) exhibits increased molecular weight and electronegativity, which could improve metabolic stability in drug design .
- Functional Group Variation: Replacing the propanol group with a methanamine (C₇H₁₃N₃) introduces a primary amine, altering solubility and reactivity .
Physicochemical Properties
- Molecular Weight : The trifluoroethyl analogue (208.18 g/mol) is significantly heavier than the target compound (154.21 g/mol), impacting solubility and diffusion rates .
- Polarity : Sulfonyl-containing derivatives (e.g., 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid, C₁₂H₁₉N₃O₄S) exhibit higher polarity due to the sulfonyl group, making them more suitable for aqueous-phase reactions .
Biological Activity
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol is a pyrazole derivative with the molecular formula C₉H₁₆N₂O and a molecular weight of 168.24 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and interactions with various biological targets.
Chemical Structure and Properties
The compound features a unique structure characterized by an ethyl and methyl group attached to the pyrazole ring, along with a propanol side chain. The structural formula can be represented as follows:
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its ability to inhibit alpha-amylase, an enzyme crucial for carbohydrate metabolism. The compound demonstrated an IC50 value significantly lower than that of acarbose, a known alpha-amylase inhibitor, suggesting strong potential for managing postprandial blood glucose levels .
| Compound | IC50 (mg/mL) | Comparison |
|---|---|---|
| This compound | 0.134 | More potent than acarbose (0.260) |
| Acarbose | 0.260 | Standard control |
Antifungal Activity
The antifungal properties of this compound have also been explored. Studies showed that it possesses antifungal activity against several strains, such as Aspergillus niger and Penicillium digitatum, with inhibition zones ranging from 12 to 16 mm . This suggests its potential utility in treating fungal infections.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Its pyrazole structure allows it to selectively bind to active sites on enzymes or receptors, modulating various biological pathways. Further studies are required to elucidate the precise mechanisms involved.
Case Studies and Research Findings
Recent studies have highlighted the compound's role in various biological assays:
- Alpha-Amylase Inhibition :
- Antifungal Efficacy :
Q & A
Q. What are the common synthetic routes for preparing 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol and its analogs?
Synthesis typically involves multi-step organic reactions, including condensation of substituted propenones with hydrazines or nucleophilic substitution on pre-functionalized pyrazole intermediates. For example, pyrazole derivatives are synthesized via refluxing with hydrazine derivatives in ethanol or xylene, followed by purification via recrystallization (e.g., methanol or DMF/EtOH mixtures) . Characterization relies on NMR, IR, and mass spectrometry to confirm structure and purity .
Q. How is the compound characterized for structural confirmation?
Key techniques include:
Q. What preliminary biological screening methods are used for this compound?
Initial screens often assess:
- Antimicrobial activity : Agar diffusion assays against bacterial/fungal strains .
- Anticonvulsant activity : Maximal electroshock (MES) or pentylenetetrazol-induced seizure models in rodents .
- Anti-inflammatory effects : Carrageenan-induced paw edema assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and enantiomeric purity?
Variables include:
- Catalysts : Use of chiral catalysts (e.g., Rh or Ru complexes) for asymmetric synthesis of (1R)-isomers .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in nucleophilic substitutions .
- Temperature control : Reflux in xylene (140–150°C) for cyclization reactions .
Q. How do structural modifications (e.g., substituent changes) affect biological activity?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Cl, NO₂) on the pyrazole ring enhance anticonvulsant activity by increasing lipophilicity and blood-brain barrier penetration .
- Hydroxyl group position : The propan-1-ol moiety in this compound improves hydrogen-bonding interactions with target enzymes (e.g., COX-2) compared to methyl ether analogs .
Q. How can contradictory results in biological assays (e.g., varying IC₅₀ values) be resolved?
Strategies include:
- Enantiomeric purity verification : Chiral HPLC to ensure no racemization during synthesis .
- Target specificity profiling : Kinase or receptor binding assays to rule off-target effects .
- Metabolic stability testing : Liver microsome assays to assess if metabolites contribute to activity .
Q. What computational tools are used to predict binding modes with biological targets?
Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations model interactions with targets like:
- GABA receptors : Hydroxyl group forms hydrogen bonds with Thr262 and Tyr157 residues .
- Cytochrome P450 enzymes : Pyrazole ring π-stacking with heme groups .
Q. How can stereochemical challenges (e.g., racemization) during synthesis be mitigated?
- Chiral auxiliaries : Temporarily fix configuration during key steps (e.g., Evans oxazolidinones) .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer .
Q. What strategies address low solubility in pharmacological assays?
- Prodrug design : Esterification of the hydroxyl group to improve bioavailability .
- Co-solvent systems : Use of DMSO/PEG mixtures in in vitro assays .
Methodological Challenges and Solutions
Q. How to troubleshoot unexpected spectral data (e.g., split NMR signals)?
Q. Q. What analytical methods validate purity for in vivo studies?
- HPLC-DAD/ELSD : Quantifies impurities below 0.1% .
- Chiral chromatography : Confirms enantiomeric excess ≥98% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
